molecular formula C10H20N2O2 B037575 (S)-1-Boc-2-(aminomethyl)pyrrolidine CAS No. 119020-01-8

(S)-1-Boc-2-(aminomethyl)pyrrolidine

Cat. No. B037575
CAS RN: 119020-01-8
M. Wt: 200.28 g/mol
InChI Key: SOGXYCNKQQJEED-QMMMGPOBSA-N
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Description

-(S)-1-Boc-2-(aminomethyl)pyrrolidine, also known as Boc-AMMP, is a chiral amino acid derivative, first synthesized in the late 1980s. It is a versatile organic compound that has been utilized in various scientific applications due to its unique properties. This compound has been found to be useful in a variety of fields, including organic synthesis, biochemistry, and medicine. This article will discuss the synthesis of Boc-AMMP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

  • Asymmetric Catalysis : It is used as a chiral pyridinium ionic liquid for asymmetric catalytic Michael addition reactions of ketones to nitroolefins, offering a recyclable and efficient solution (Ni, Zhang, & Headley, 2008).

  • Synthesis of Pharmaceutical Compounds : Enantioselective Pd-catalyzed α-arylation of N-Boc pyrrolidine is useful in the total synthesis of compounds like (R)-crispine A, (S)-nicotine, and (S)-SIB-1508Y (Barker et al., 2011).

  • Enantioselective Syntheses : Highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines can be achieved using specific chemical processes (Wu, Lee, & Beak, 1996).

  • Partial Reduction of Pyrroles : It allows for stereoselective routes to disubstituted pyrrolines with good yields and excellent diastereoselectivities (Donohoe & Thomas, 2007).

  • Synthesis of Fluorinated Amino Acids : The nickel-catalyzed trans-selective dicarbofunctionalization of N-Boc-2-pyrroline and N-Boc-2-azetine provides efficient access to pyrrolidine- and azetidine-containing fluorinated amino acids and oligopeptides (Xu et al., 2020).

  • Functionalized Pyrrole Derivatives : A novel approach to functionalized pyrrole derivatives is presented using palladium iodide-catalyzed oxidative heterocyclization-alkoxycarbonylation (Gabriele et al., 2012).

  • Alkaloid Syntheses : Scalemic 2-pyrrolidinylcuprates can be used in the synthesis of various alkaloid derivatives, including pyrrolizidine or indolizidine skeletons (Dieter, Chen, & Watson, 2005).

  • Synthesis of Neuroexcitants : N-Boc syn-7-(2-hydroxyethyl)-4-(alkyl or aryl)sulfonyl-2-azabicyclo[2.2.1]hept-5-enes are precursors in syntheses of neuroexcitants (Hodgson, Hachisu, & Andrews, 2005).

  • Inhibition of Thrombin Activity : Synthesized fused pyrrolidines can inhibit the enzymatic activity of thrombin (factor IIA) in vitro (Kudryavtsev, Trofimova, & Borisova, 2011).

  • Synthesis of Highly Substituted Pyrrolidine Derivatives : Metalated 2-alkenylsulfoximides can be used in asymmetric synthesis for preparing highly substituted pyrrolidine derivatives enantiomerically pure and with defined absolute configuration (Reggelin & Heinrich, 1998).

Safety and Hazards

The safety and hazards of (S)-1-Boc-2-(aminomethyl)pyrrolidine are not explicitly mentioned in the retrieved papers. For detailed safety information, it is recommended to refer to the Safety Data Sheet .

Mechanism of Action

Target of Action

The compound “(S)-1-Boc-2-(aminomethyl)pyrrolidine” is a pyrrolidine derivative . Pyrrolidine derivatives are known to interact with a variety of targets, including kinases .

Mode of Action

The pyrrolidine ring and its derivatives, including this compound, are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives are known to influence a variety of biochemical processes . For example, they have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound greatly impact its bioavailability and efficacy .

Result of Action

Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

It’s known that environmental factors can greatly influence the action of a compound .

properties

IUPAC Name

tert-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7,11H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGXYCNKQQJEED-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363709
Record name tert-Butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119020-01-8
Record name tert-Butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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